(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
CAS No.: 1807920-88-2
Cat. No.: VC3114152
Molecular Formula: C13H21Cl2NO
Molecular Weight: 278.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807920-88-2 |
|---|---|
| Molecular Formula | C13H21Cl2NO |
| Molecular Weight | 278.21 g/mol |
| IUPAC Name | (2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1 |
| Standard InChI Key | LFSUWFMGHMQVMM-XTBNCEIVSA-N |
| Isomeric SMILES | CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl.Cl |
| SMILES | CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl |
| Canonical SMILES | CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Basic Properties
Identification Information
(2S)-2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a hydrochloride salt derivative with specific stereochemistry. The compound has been cataloged in multiple chemical databases and is available from various commercial sources. The following table summarizes its key identification parameters:
| Parameter | Information |
|---|---|
| CAS Number | 1807920-88-2 |
| Molecular Formula | C₁₃H₂₁Cl₂NO |
| Molecular Weight | 278.21 g/mol |
| Parent Compound CID | 79254376 |
| IUPAC Name | (2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride |
| InChI Key | LFSUWFMGHMQVMM-XTBNCEIVSA-N |
| SMILES | CC(C)C@@HNC(C)C1=CC=C(C=C1)Cl.Cl |
This compound is based on the parent structure (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol, with the addition of hydrochloride to form a pharmaceutically relevant salt .
Physical and Chemical Properties
The physical and chemical properties of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride have been documented through computational and experimental methods. The compound typically appears as a powder with specific physicochemical characteristics . Key properties include:
Structural Characteristics
Molecular Structure
The molecular structure of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride consists of several key functional groups and structural elements:
-
A 4-chlorophenyl group
-
An amino linkage
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A chiral center with (S) configuration
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A methylbutan-1-ol moiety
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A hydrochloride salt component
The parent compound (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol has computed properties that provide insight into its molecular characteristics :
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 32.3 Ų | |
| Heavy Atom Count | 16 | |
| Complexity | 190 |
Stereochemistry
The stereochemistry of this compound is particularly important as it contains multiple stereogenic centers. The (2S) designation in the name refers to the specific stereochemistry at the 2-position, indicating an S configuration at this carbon center . The compound has:
-
One defined stereocenter with S configuration
This stereochemical configuration may be critical for any potential biological activities or applications of the compound.
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